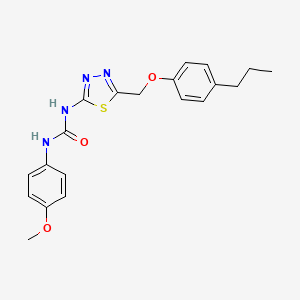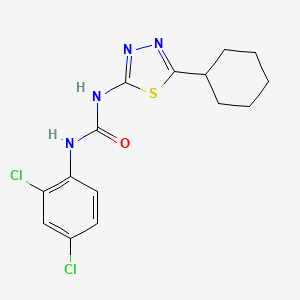
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
描述
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is a synthetic organic compound that belongs to the class of thiadiazole derivatives
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea typically involves multiple steps:
Formation of Thiadiazole Ring: The thiadiazole ring is often synthesized through the cyclization of appropriate hydrazides with thiocyanates or other sulfur-containing reagents under acidic or basic conditions.
Attachment of Phenyl Groups: The phenyl groups are introduced through nucleophilic aromatic substitution reactions, where the methoxy and propyl groups are added to the aromatic rings.
Urea Formation: The final step involves the reaction of the thiadiazole derivative with an isocyanate to form the urea linkage.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to improve yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
化学反应分析
Types of Reactions
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea can undergo various chemical reactions, including:
Oxidation: The methoxy and propyl groups can be oxidized to form corresponding alcohols or carboxylic acids.
Reduction: The nitro groups (if present) can be reduced to amines.
Substitution: The aromatic rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) are employed under appropriate conditions.
Major Products
Oxidation: Formation of phenolic or carboxylic acid derivatives.
Reduction: Formation of amine derivatives.
Substitution: Formation of halogenated or nucleophile-substituted derivatives.
科学研究应用
Medicinal Chemistry: It has shown promise as an antimicrobial, antifungal, and anticancer agent due to its ability to interact with biological targets.
Agricultural Chemistry: It may be used as a pesticide or herbicide due to its ability to inhibit specific enzymes in pests or weeds.
Materials Science: It can be used in the development of new materials with specific electronic or optical properties.
作用机制
The mechanism of action of 1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric site, thereby preventing the substrate from accessing the enzyme. In the case of receptors, it can act as an agonist or antagonist, modulating the receptor’s activity and downstream signaling pathways.
相似化合物的比较
Similar Compounds
- 1-(4-Methoxyphenyl)-3-(5-((4-methylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
- 1-(4-Methoxyphenyl)-3-(5-((4-ethylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea
Uniqueness
1-(4-Methoxyphenyl)-3-(5-((4-propylphenoxy)methyl)-1,3,4-thiadiazol-2-yl)urea is unique due to the specific substitution pattern on the aromatic rings, which can influence its chemical reactivity and biological activity. The presence of the propyl group may enhance its lipophilicity, potentially improving its ability to cross cell membranes and interact with intracellular targets.
属性
IUPAC Name |
1-(4-methoxyphenyl)-3-[5-[(4-propylphenoxy)methyl]-1,3,4-thiadiazol-2-yl]urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O3S/c1-3-4-14-5-9-17(10-6-14)27-13-18-23-24-20(28-18)22-19(25)21-15-7-11-16(26-2)12-8-15/h5-12H,3-4,13H2,1-2H3,(H2,21,22,24,25) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FUUGGGUJSSIKDP-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC1=CC=C(C=C1)OCC2=NN=C(S2)NC(=O)NC3=CC=C(C=C3)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![1-[5-(Benzylsulfanyl)-1,3,4-thiadiazol-2-yl]-3-(4-methylphenyl)urea](/img/structure/B3672221.png)

![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(2,4-dichlorophenyl)urea](/img/structure/B3672225.png)
![1-{5-[(2-Chlorobenzyl)sulfanyl]-1,3,4-thiadiazol-2-yl}-3-(4-methylphenyl)urea](/img/structure/B3672233.png)
![1-{5-[(2-Chlorophenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-(2,4-dichlorophenyl)urea](/img/structure/B3672244.png)
![1-(4-Methoxyphenyl)-3-[5-(3-methoxyphenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B3672254.png)
![1,3-dimethyl-5-{[1-(3-methylbenzyl)-1H-indol-3-yl]methylene}-2,4,6(1H,3H,5H)-pyrimidinetrione](/img/structure/B3672262.png)
![1-[5-(4-Chlorobenzyl)-1,3,4-thiadiazol-2-yl]-3-(3-methoxyphenyl)urea](/img/structure/B3672269.png)
![(4E)-4-[[1-[(2-methylphenyl)methyl]indol-3-yl]methylidene]-1-phenylpyrazolidine-3,5-dione](/img/structure/B3672275.png)
![1-(5-{[(2-Chlorobenzyl)sulfanyl]methyl}-1,3,4-thiadiazol-2-yl)-3-(3-methoxyphenyl)urea](/img/structure/B3672280.png)
![1-{5-[(4-Chloro-2-methylphenoxy)methyl]-1,3,4-thiadiazol-2-yl}-3-phenylurea](/img/structure/B3672290.png)

![1-[5-(3-Bromobenzyl)-1,3,4-thiadiazol-2-yl]-3-(4-methoxyphenyl)urea](/img/structure/B3672301.png)
![1-(2,4-Dichlorophenyl)-3-{5-[(4-nitrophenoxy)methyl]-1,3,4-thiadiazol-2-yl}urea](/img/structure/B3672310.png)
